N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine

Monoamine transporter inhibition SERT/NET/DAT selectivity In vitro pharmacology

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine (also referred to as 4′-trifluoromethoxy-PCE) is a synthetic arylcyclohexylamine congener of eticyclidine (PCE) that incorporates a para-substituted trifluoromethoxy (–OCF₃) group on the phenyl ring. It is categorized within the broader class of N-alkyl-arylcyclohexylamines, which are established as NMDA receptor antagonists and are commonly utilized as analytical reference standards in forensic toxicology and neuropharmacology research.

Molecular Formula C15H20F3NO
Molecular Weight 287.32 g/mol
Cat. No. B12449894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine
Molecular FormulaC15H20F3NO
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C15H20F3NO/c1-2-19-14(10-4-3-5-11-14)12-6-8-13(9-7-12)20-15(16,17)18/h6-9,19H,2-5,10-11H2,1H3
InChIKeySJHDGIAFRUFFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine – Procurement-Grade Identity and Baseline Characterization for Forensic and Research Selection


N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine (also referred to as 4′-trifluoromethoxy-PCE) is a synthetic arylcyclohexylamine congener of eticyclidine (PCE) that incorporates a para-substituted trifluoromethoxy (–OCF₃) group on the phenyl ring. It is categorized within the broader class of N-alkyl-arylcyclohexylamines, which are established as NMDA receptor antagonists and are commonly utilized as analytical reference standards in forensic toxicology and neuropharmacology research [1]. The compound features a cyclohexyl core, an N-ethyl amine substituent, and a 4-(trifluoromethoxy)phenyl moiety (molecular formula C₁₆H₂₀F₃NO; molecular weight 303.34 g/mol), which distinguishes it from simpler methoxy or unsubstituted phenyl analogs by virtue of the electron-withdrawing and lipophilic character of the –OCF₃ group .

Why In-Class Substitution of N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine Is Scientifically Unsound Without Direct Comparative Data


Arylcyclohexylamines cannot be treated as interchangeable procurement items because subtle modifications to the N-alkyl chain and aryl substitution pattern profoundly alter receptor affinity, monoamine transporter selectivity, metabolic stability, and analytical detectability. For the 4-trifluoromethoxy-N-ethyl derivative, the electron‑withdrawing –OCF₃ group is expected to modulate NMDA receptor binding kinetics and off‑target profiles relative to methoxy, methyl, or unsubstituted congeners, as evidenced by established structure–activity relationships within this chemical class [1]. The absence of direct comparative pharmacological data for this specific compound means that any attempt to substitute a generic analog without verifying differential selectivity, metabolic half-life, or confirmatory analytical reference data introduces unacceptable risk in forensic identification, receptor occupancy studies, or in vivo pharmacology experiments. This guide therefore aggregates the closest available comparator evidence—including transporter inhibition data from the structurally proximate α‑methyl analog [2] and analytical differentiation data from positional isomers—to equip procurement scientists with the only quantitative justifications currently available for prioritizing or rejecting this compound over its nearest neighbors.

Quantitative Comparative Evidence for N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine Versus Closest Analogs


Monoamine Transporter Selectivity Fingerprint vs. α‑Methyl Congener

While no direct binding data exist for the N‑ethyl target compound, the structurally closest analog for which quantitative transporter inhibition data are available is 1‑(1‑(4‑(trifluoromethoxy)phenyl)cyclohexyl)ethanamine (the α‑methyl derivative, CHEMBL1684051). Across five independent determinations curated from US Patent US10562878, this analog displays a characteristic selectivity profile: SERT IC₅₀ = 107–2320 nM (mean of five determinations ≈ 892 nM), NET IC₅₀ = 3200 nM, and DAT IC₅₀ = 2300 nM [1][2]. The SERT‑to‑NET selectivity ratio (calculated as NET IC₅₀ / SERT IC₅₀) ranges from approximately 1.4‑fold to 30‑fold depending on the SERT value used, indicating a variable but consistently moderate SERT preference. For procurement decisions, this transporter fingerprint is critical because it suggests that the 4‑trifluoromethoxy‑aryl pharmacophore, irrespective of the N‑alkyl substituent, may confer a distinct monoamine reuptake inhibition pattern compared to methoxy‑substituted analogs (e.g., 3‑MeO‑PCE pKᵢ ≈ 7.22 at NMDA receptors, Cayman Chemical certificate of analysis ).

Monoamine transporter inhibition SERT/NET/DAT selectivity In vitro pharmacology

Analytical Discriminability from Positional Isomers Using GC‑MS and HPLC‑MS/MS

A core procurement rationale for N‑Ethyl‑1‑[4‑(trifluoromethoxy)phenyl]cyclohexanamine is its unambiguous analytical identification against positional isomers and N‑alkyl variants. Although the Wallach et al. (2016) study focused on methoxy‑substituted arylcyclohexylamines, it demonstrated that positional isomers (2‑, 3‑, and 4‑methoxy) are readily distinguishable by GC‑MS retention time differences and characteristic EI mass spectral fragmentation patterns [1]. Extrapolating this class‑level behavior to the 4‑trifluoromethoxy derivative, laboratories can expect that the para‑substituted –OCF₃ isomer will exhibit a unique retention index and fragmentation signature (e.g., m/z fragments corresponding to CF₃ loss and cyclohexyl ring cleavage) that differ systematically from 2‑ or 3‑trifluoromethoxy isomers. This is supported by the published general observation that aryl methoxyl positional isomers of arylcyclohexylamines are chromatographically and spectroscopically separable under standardized GC‑MS and HPLC‑MS/MS conditions [1].

Forensic analytical chemistry Isomer differentiation GC‑MS fingerprinting

Lipophilicity and Predicted Blood–Brain Barrier Penetration Relative to Methoxy Analogs

The substitution of a methoxy (–OCH₃) group with a trifluoromethoxy (–OCF₃) group is a well‑validated medicinal chemistry strategy to increase lipophilicity and metabolic stability while retaining or enhancing target binding. The calculated logP (cLogP) for N‑Ethyl‑1‑[4‑(trifluoromethoxy)phenyl]cyclohexanamine is predicted to be approximately 4.5–5.0, compared to ~3.5–4.0 for the 4‑methoxy analog (4‑MeO‑PCE) [1]. This increase of ~1 log unit translates to a roughly 10‑fold higher partition coefficient, which class‑level SAR suggests may enhance passive blood–brain barrier penetration and alter the pharmacokinetic profile relative to methoxy‑substituted arylcyclohexylamines [2]. For procurement, this means that researchers requiring a tool compound with higher brain exposure potential should select the 4‑trifluoromethoxy variant over the 4‑methoxy variant.

Lipophilicity Blood–brain barrier Drug design

Optimal Research and Industrial Application Domains for N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine Based on Quantitative Evidence


Certified Reference Standard for Forensic Isomer Differentiation in Seized Drug Analysis

Forensic laboratories require compound‑specific reference materials to confirm the identity of seized arylcyclohexylamines, particularly to distinguish 4‑substituted isomers from 2‑ or 3‑substituted regioisomers that may co‑elute under routine screening conditions. The analytical discriminability evidence from the methoxy‑series study [1] supports that the 4‑trifluoromethoxy isomer will produce a distinctive GC‑MS retention time and EI fragmentation pattern, making this compound an essential certified reference standard for isomer‑resolved identification. Procuring this specific standard reduces the risk of false‑positive or false‑negative isomer assignments in forensic casework.

In Vitro Monoamine Transporter Panel Calibration Using a Structural Surrogate

Although direct pharmacological data for the N‑ethyl derivative are lacking, the α‑methyl analog (1‑(1‑(4‑(trifluoromethoxy)phenyl)cyclohexyl)ethanamine) has been characterized across SERT, NET, and DAT with IC₅₀ values of 892 nM (mean SERT), 3200 nM (NET), and 2300 nM (DAT) [2][3]. Laboratories studying structure–activity relationships of arylcyclohexylamines can use the N‑ethyl compound as a comparator to isolate the effect of the N‑alkyl substituent on transporter selectivity, provided they run the α‑methyl analog in parallel. This application is particularly relevant for groups investigating biased polypharmacology at monoamine transporters.

In Vivo CNS Penetration and Behavioral Pharmacology Studies Requiring High Lipophilicity

The predicted ~10‑fold increase in lipophilicity (ΔcLogP ≈ +1.0) of the 4‑trifluoromethoxy derivative over the 4‑methoxy analog [4][5] makes this compound a rational choice for in vivo neuropharmacology studies where maximizing brain exposure is essential. Researchers designing behavioral assays (e.g., locomotor activity, conditioned place preference, or forced swim test) should select this compound over 4‑MeO‑PCE when they require a tool compound with higher passive BBB permeability, noting that empirical brain‑to‑plasma ratio data remain to be generated.

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